molecular formula C16H21ClO3 B14200299 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride CAS No. 921193-21-7

2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride

Katalognummer: B14200299
CAS-Nummer: 921193-21-7
Molekulargewicht: 296.79 g/mol
InChI-Schlüssel: JKAIGCVGHGZQDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. This compound is characterized by the presence of three methyl groups attached to the benzene ring, along with a benzoyl chloride functional group. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride (SOCl₂) to form 2,4,6-trimethylbenzoyl chloride. This intermediate is then reacted with 3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzene under specific conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of catalysts and controlled temperature and pressure conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the benzoyl chloride group can yield the corresponding benzyl alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Thionyl Chloride (SOCl₂): Used in the initial synthesis of the benzoyl chloride group.

    Pyridine: Often used as a base in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products Formed

The major products formed from these reactions include amides, esters, carboxylic acids, and benzyl alcohols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential pharmaceutical applications due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride involves its reactivity as a benzoyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride is unique due to its specific substituents, which impart distinct reactivity and properties compared to other benzoyl chlorides. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

921193-21-7

Molekularformel

C16H21ClO3

Molekulargewicht

296.79 g/mol

IUPAC-Name

2,4,6-trimethyl-3-(2-prop-2-enoxyethoxymethyl)benzoyl chloride

InChI

InChI=1S/C16H21ClO3/c1-5-6-19-7-8-20-10-14-11(2)9-12(3)15(13(14)4)16(17)18/h5,9H,1,6-8,10H2,2-4H3

InChI-Schlüssel

JKAIGCVGHGZQDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1COCCOCC=C)C)C(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.